3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound is a complex organic molecule with a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidines are key components of biological molecules like DNA and RNA .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a reaction involving a compound with a 2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperidine ring, and a dihydropyrimidinone group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the pyrimidine ring or the piperidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. For example, the presence of a pyrimidine ring could confer aromaticity to the molecule .Scientific Research Applications
Structural Characteristics and Synthesis
- The structural analysis of related compounds has revealed insights into intramolecular hydrogen bonding and the formation of complex hydrogen-bonded sheets in crystalline forms. This highlights the compound's potential for forming stable crystalline structures useful in material science and pharmaceutical formulation (F. Orozco et al., 2009) Acta crystallographica. Section C, Crystal structure communications.
- Innovative synthetic methods have been developed for pyrimidinones, demonstrating efficient pathways to create compounds with similar structural motifs. These methodologies provide a foundation for synthesizing a range of derivatives for various scientific applications, including medicinal chemistry and drug design (M. Bararjanian et al., 2010) Helvetica Chimica Acta.
Antimicrobial and Antitumor Activities
- Spirocyclic derivatives related to the chemical have been evaluated for their antimicrobial properties against bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents (M. Candia et al., 2017) Chemistry of Heterocyclic Compounds.
- Research into pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones has revealed promising antitumor activity, indicating the potential of related compounds in cancer therapy. This suggests avenues for the development of new anticancer drugs (B. Insuasty et al., 2013) European journal of medicinal chemistry.
Physicochemical Properties
- Studies on the physicochemical properties of related compounds, such as acid-base behavior and lipophilicity, provide essential insights into their behavior in biological systems. This information is crucial for drug development, enhancing the understanding of how structural modifications impact biological activity and pharmacokinetics (R. Kumar et al., 2008) Journal of medicinal chemistry.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-20-16-4-2-3-15(16)18(21-13)22-9-6-14(7-10-22)11-23-12-19-8-5-17(23)24/h5,8,12,14H,2-4,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWJDBXVADPWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)CN4C=NC=CC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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